1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile
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Overview
Description
1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenylmethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile typically involves the condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde. This reaction is followed by further reactions with 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . Multicomponent condensation reactions (MCRs) are also employed as an alternative method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and the application of modern synthetic techniques such as microwave-assisted synthesis and transition-metal catalysis could be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Condensation Reactions: The compound can react with active methylene derivatives, such as malononitrile and ethyl cyanoacetate, to form pyridine and pyrimidine derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Condensation Reactions: Active methylene compounds in the presence of base catalysts.
Major Products
Pyridine Derivatives: Formed from reactions with malononitrile.
Pyrimidine Derivatives: Formed from reactions with ethyl cyanoacetate.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, pyrazole derivatives are known to inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory pathways . The compound’s fluorophenyl group enhances its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1-[(3-Fluorophenyl)methyl]pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with tailored properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3/c12-11-3-1-2-9(4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYSNWMNQYOLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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